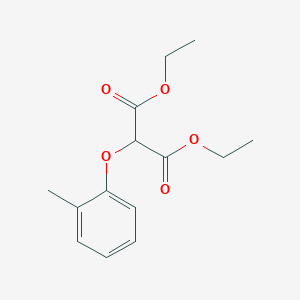

Diethyl (2-methylphenoxy)propanedioate

Description

Structure

3D Structure

Properties

CAS No. |

100972-86-9 |

|---|---|

Molecular Formula |

C14H18O5 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

diethyl 2-(2-methylphenoxy)propanedioate |

InChI |

InChI=1S/C14H18O5/c1-4-17-13(15)12(14(16)18-5-2)19-11-9-7-6-8-10(11)3/h6-9,12H,4-5H2,1-3H3 |

InChI Key |

SSKLUIRMJMNRDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)OC1=CC=CC=C1C |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl 2 2 Methylphenoxy Propanedioate and Analogous Phenoxy Substituted Malonates

Direct Synthesis Approaches

Direct methods for the synthesis of phenoxy-substituted malonates typically involve the formation of the crucial carbon-oxygen or carbon-carbon bond at the α-position of the malonate core in a single key step.

Esterification Reactions of Malonic Acid Derivatives with Phenoxy Alcohols

Esterification represents a fundamental approach to the synthesis of malonate esters. In the context of preparing phenoxy-substituted malonates, this can be envisioned through the reaction of a malonic acid derivative with a phenoxy-substituted alcohol. While direct esterification of malonic acid itself with alcohols is a common procedure, the synthesis of the specific starting material, 2-(2-methylphenoxy)propan-1,3-diol, would be a necessary precursor for the synthesis of Diethyl (2-methylphenoxy)propanedioate via this route.

Generally, the esterification of malonic acid with various alcohols, including aliphatic, cyclic, and aromatic alcohols, can be carried out using catalysts such as Tseokar-2 and KU-2-8. researchgate.netppor.az The reaction conditions often involve a molar ratio of acid to alcohol of 1:3 for symmetric diesters, and the process can be staged to produce unsymmetrical esters. researchgate.netppor.az For instance, the synthesis of dibutyl malonate has been achieved in a p-xylene (B151628) medium at 140°C. researchgate.net The progress of the reaction is typically monitored by the amount of water released and the acid number of the reaction mixture. researchgate.netppor.az

Microwave irradiation has also been employed to facilitate the esterification of carboxylic acids with alcohols, offering advantages such as reduced reaction times and lower energy input compared to conventional heating. mdpi.com

Nucleophilic Substitution Reactions Involving Halogenated Malonate Precursors and Phenoxide Reagents

A versatile and widely employed method for the synthesis of phenoxy- and aryl-substituted malonates is through nucleophilic substitution reactions. This strategy typically involves the reaction of a halogenated malonate, such as diethyl bromomalonate or diethyl chloromalonate, with a phenoxide or a substituted phenoxide reagent. The phenoxide anion acts as a nucleophile, displacing the halide from the α-position of the malonate ester.

The sodium salt of diethyl malonate is a potent nucleophile that can participate in both nucleophilic substitution and addition reactions. vaia.com This reactivity is central to the malonic ester synthesis, a well-established method for forming carbon-carbon bonds by alkylating the enolate of diethyl malonate with an alkyl halide. masterorganicchemistry.com This principle can be extended to form carbon-oxygen bonds with suitable phenoxide precursors.

An analogous approach involves the arylation of diethyl malonate. This can be achieved through the nucleophilic substitution of a halogen on an aromatic ring with the enolate of diethyl malonate. For instance, the reaction of chlorobenzene (B131634) derivatives with the anion generated from diethyl alkylmalonates leads to the formation of diethyl alkyl(substituted phenyl)malonates. smu.ca

Palladium-Catalyzed Coupling Reactions in the Synthesis of Aryl-Substituted Malonates

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, including the synthesis of aryl-substituted malonates. These reactions offer a broad substrate scope and functional group tolerance.

The arylation of diethyl malonate with aryl bromides and chlorides can be effectively catalyzed by palladium complexes in the presence of sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands. nih.govacs.org This method is applicable to a wide range of aryl halides, including those that are electron-rich, electron-poor, and sterically hindered. nih.govacs.org Common bases used in these reactions include cesium carbonate (Cs2CO3). rsc.org

One notable development is the one-pot conversion of aryl halides into aryl acetates through a palladium-catalyzed arylation of malonate, which is accompanied by an in situ dealkoxycarbonylation. rsc.orgrsc.org This reaction proceeds smoothly with various aryl halides, including iodoanisole and ethyl 4-iodobenzoate. rsc.org

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| Iodobenzene | Pd2(dba)3, tBu3P | Cs2CO3 | Dimethoxyethane | Diethyl phenylmalonate | 71 |

| Bromobenzene | Not specified | Cs2CO3 | Not specified | Phenyl acetate | 78 |

| 3-Bromopyridine | Not specified | Cs2CO3 | Not specified | 3-Pyridyl acetate | 75 |

| Iodoanisole | Not specified | Cs2CO3 | Not specified | 4-Methoxyphenyl acetate | 70 |

| Ethyl 4-iodobenzoate | Not specified | Cs2CO3 | Not specified | Ethyl 4-acetoxybenzoate | 61 |

Table based on data from Kondo et al. rsc.org

Microwave-Assisted Synthetic Protocols for Related Malonates

Microwave-assisted organic synthesis has gained prominence for its ability to significantly accelerate reaction rates and improve yields. This technology has been successfully applied to the synthesis of α-aryl malonates.

A notable protocol involves the copper-catalyzed α-arylation of diethyl malonate with aryl halides. arabjchem.orgresearchgate.netdoi.org The reaction proceeds efficiently in the presence of a catalytic amount of copper(I) trifluoromethanesulfonate (B1224126) (Cu(OTf)2), 2-picolinic acid, and cesium carbonate in toluene (B28343) under microwave irradiation. arabjchem.orgresearchgate.netdoi.org This method offers the advantage of short reaction times, typically around 30 minutes, at a temperature of 90°C. arabjchem.orgresearchgate.net The scope of this reaction includes various substituted iodo- and bromobenzenes, as well as heterocyclic halides like 2-bromopyridine. arabjchem.org

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| Substituted Iodobenzene | Cu(OTf)2 | Picolinic acid | Cs2CO3 | Toluene | 90 | 30 | Good to Excellent |

| 2-Bromopyridine | Cu(OTf)2 | Picolinic acid | Cs2CO3 | Toluene | 90 | 30 | Good to Excellent |

| 2-Bromo-5-methylpyridine | Cu(OTf)2 | Picolinic acid | Cs2CO3 | Toluene | 90 | 30 | Good to Excellent |

Table based on data from a microwave-assisted arylation protocol. arabjchem.orgresearchgate.net

Furthermore, microwave irradiation has been utilized for the solvent- and catalyst-free decarboxylation of malonic acid derivatives, demonstrating the versatility of this energy source in malonate chemistry. scirp.org

Indirect Synthetic Strategies for Substituted Propanedioates

Indirect methods involve the construction of the substituted propanedioate skeleton through reactions that assemble the molecule from simpler starting materials, often in a one-pot fashion.

Multi-Component Reactions (MCRs) Incorporating Malonate Esters

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all starting materials, offer a highly efficient route to complex molecules. nih.govnih.gov Malonate esters are valuable building blocks in MCRs for the synthesis of a variety of heterocyclic and open-chain structures.

For example, a three-component reaction of ethyl pyruvate, aldehydes, and amines can lead to the formation of highly functionalized γ-lactam derivatives. mdpi.com This process involves an initial condensation to form an enamine and an aldimine, followed by a Mannich reaction and subsequent cyclization. mdpi.com

Another example is the Hantzsch dihydropyridine (B1217469) synthesis, a pseudo four-component reaction between an aldehyde, two equivalents of a β-keto ester (such as a malonate derivative), and ammonia. nih.gov

While not directly yielding phenoxy-substituted malonates, these MCRs showcase the potential of using malonate esters as key components in convergent synthetic strategies. By carefully selecting the starting materials, it is conceivable to design MCRs that incorporate a phenoxy moiety, leading to the desired class of compounds in a highly atom- and step-economical manner.

Synthesis via Dienolate Intermediates (if applicable)

The synthesis of phenoxy-substituted malonates, such as this compound, does not typically proceed through a dienolate intermediate. Diethyl malonate and its derivatives possess a single, highly acidic α-carbon flanked by two ester groups, making the formation of a mono-enolate the primary reactive species.

The most direct method for synthesizing α-phenoxy malonates involves a nucleophilic substitution reaction. This pathway is analogous to the Williamson ether synthesis. The reaction proceeds by generating a phenoxide, such as sodium 2-methylphenoxide, which then acts as a nucleophile, attacking an electrophilic malonate species like diethyl bromomalonate. This reaction can lead to both the desired mono-phenoxy product and a di-phenoxy substituted by-product. creighton.edu One study specifically investigated the reaction between sodium phenoxide and diethyl bromomalonate, noting that the solvent system plays a crucial role in the ratio of mono- to di-substituted products formed. creighton.edu

For the synthesis of analogous α-aryl malonates, where a direct carbon-carbon bond is formed, copper-catalyzed Ullmann-type coupling reactions are a prevalent and effective method. organic-chemistry.org These reactions couple diethyl malonate with an aryl halide. Modern protocols have been developed that allow these reactions to proceed under milder conditions than traditional Ullmann couplings, which often required high temperatures. nih.govresearchgate.netresearchgate.net For instance, an efficient Ullmann-type coupling of aryl bromides with diethyl malonate has been achieved using copper(I) iodide as a catalyst and 1,3-benzoxazole as a ligand in DMSO, with reactions completing in 3-9 hours at 50 °C. thieme-connect.com Similarly, the use of copper nanoparticles has been explored for ligand-free coupling of aryl halides with diethyl malonate. thieme-connect.com

Chemo- and Regioselectivity Considerations in Synthetic Routes

Controlling the extent of substitution at the α-carbon of the malonate is a critical challenge in these syntheses. The initial mono-substituted product often retains an acidic proton, opening the door for a second, undesired substitution reaction.

Control of Alpha-Carbon Alkylation in Malonate Ester Synthesis

The malonic ester synthesis is a well-established method for preparing carboxylic acids from alkyl halides by leveraging the acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13). organic-chemistry.orgorgsyn.org These hydrogens are readily removed by a base, such as sodium ethoxide, to form a nucleophilic enolate ion. organic-chemistry.orgorgsyn.org This enolate can then react with an alkyl halide in an SN2 reaction to form an α-substituted malonic ester. organic-chemistry.org

Control over the reaction to favor the mono-alkylated product is typically achieved by careful management of the stoichiometry. Using one equivalent of the base and one equivalent of the alkylating agent relative to the malonic ester starting material favors the formation of the mono-substituted product.

Table 1: Representative Conditions for Copper-Catalyzed α-Arylation of Diethyl Malonate This interactive table summarizes various conditions for the Ullmann-type coupling of aryl halides with diethyl malonate to produce α-aryl malonates, which are analogs to the title compound.

| Aryl Halide (Example) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pyridin-3-yl bromide | CuI / 1,3-benzoxazole | K₃PO₄ | DMSO | 50 | 3-9 | 86 | thieme-connect.com |

| Generic Aryl Iodide | CuI / 2-phenylphenol | Cs₂CO₃ | Toluene | RT-Heat | N/A | Good-Exc. | nih.gov |

| Methyl 2-iodobenzoate | Cu(OTf)₂ / 2-picolinic acid | Cs₂CO₃ | Toluene | 90 (MW) | 0.33 | Mod-Exc. | researchgate.net |

| Generic Aryl Halide | Copper Nanoparticles (Cu NP) | N/A | N/A | N/A | N/A | N/A | thieme-connect.com |

Strategies for Preventing Undesired Dialkylation

Because the mono-alkylated malonic ester product still possesses one acidic α-hydrogen, a second alkylation can occur, leading to a dialkylated product. organic-chemistry.orgorgsyn.org This is also a concern in the synthesis of phenoxy-substituted malonates, where diphenoxymalonate has been observed as a byproduct. creighton.edu

Several strategies can be employed to minimize or prevent this undesired dialkylation:

Stoichiometric Control : The most straightforward method is to use a slight excess of the malonate ester relative to the base and the alkylating agent. This ensures the base is consumed in the formation of the mono-anion, leaving little to deprotonate the mono-substituted product for a second reaction.

Reaction Conditions : The choice of base and solvent can influence the outcome. While strong bases like sodium hydride can be used to drive reactions to completion, they can also facilitate dialkylation. rsc.org Weaker bases like potassium carbonate are sometimes used, but may require harsher conditions or longer reaction times, which can also lead to side reactions. prepchem.com

Order of Addition : Slowly adding the alkylating agent to the reaction mixture containing the pre-formed enolate can sometimes help control the reaction, minimizing the concentration of the alkylating agent available to react with the mono-alkylated product.

In cases where dialkylation is the desired outcome, an excess of base and alkylating agent is used. For example, the synthesis of diethyl 2-ethyl-2-methylmalonate from diethyl 2-methylmalonate involves using more than two equivalents of the alkylating agent (bromoethane) and a suitable base to drive the reaction towards the di-substituted product. prepchem.com

Table 2: Example of a Stepwise Dialkylation Synthesis This table details the reaction conditions for the synthesis of a dialkylated malonate, illustrating the conditions that would need to be avoided to achieve mono-substitution. prepchem.com

| Starting Material | Reagent 1 (Alkylating Agent) | Reagent 2 (Base) | Solvent | Conditions | Product | Reference |

| Diethyl 2-methylmalonate | Bromoethane (excess) | Potassium carbonate | Dimethylformamide | Stirred at RT, then heated to 50°C | Diethyl 2-ethyl-2-methylmalonate | prepchem.com |

Chemical Reactivity and Mechanistic Investigations of Diethyl 2 2 Methylphenoxy Propanedioate Derivatives

Enolate Chemistry and Alkylation Reactions

The chemistry of diethyl (2-methylphenoxy)propanedioate is dominated by the acidity of the α-hydrogen, located on the carbon between the two carbonyl groups, leading to the formation of a stabilized enolate ion. This enolate is a potent nucleophile and the cornerstone of the compound's alkylation reactions.

Formation and Stability of this compound Enolates

The formation of an enolate from a malonic ester derivative is a fundamental acid-base reaction. ucalgary.ca The α-hydrogens of diethyl propanedioate (diethyl malonate) are significantly more acidic (pKa ≈ 13 in DMSO) than typical α-hydrogens of mono-esters or ketones. ucalgary.capressbooks.pub This enhanced acidity is due to the inductive electron-withdrawing effect of the two adjacent ester carbonyl groups and, more importantly, the ability of the resulting conjugate base (the enolate) to delocalize its negative charge onto both oxygen atoms through resonance. masterorganicchemistry.comwikipedia.org

For this compound, the α-position is already substituted, meaning it does not have an acidic proton at that position to be readily removed for enolate formation in the same manner as diethyl malonate itself. The discussion of enolate formation typically pertains to the parent diethyl malonate, which is then alkylated to introduce a substituent. However, if we consider derivatives where the 2-methylphenoxy group is attached to a different part of the molecule, or if we are discussing the initial synthesis of this compound (e.g., from (2-methylphenoxy)acetic acid derivatives), the principles of enolate stability remain crucial.

The stability of an enolate is influenced by the electronic properties of its substituents. fiveable.me The 2-methylphenoxy group would exert both inductive and resonance effects. The phenoxy oxygen is electron-withdrawing by induction, which would help stabilize the negative charge of an enolate. Conversely, the oxygen's lone pairs can participate in resonance, potentially donating electron density. The presence of an ortho-methyl group adds further complexity through its weak electron-donating inductive effect and significant steric bulk. This steric hindrance can affect the approach of a base and the subsequent solvation of the enolate, thereby influencing its stability and reactivity. mdpi.com

Bases like sodium ethoxide (NaOEt) in ethanol (B145695) are typically strong enough to deprotonate diethyl malonate substantially, with an equilibrium constant of approximately 1000, strongly favoring enolate formation. organicchemistrytutor.comyoutube.com It is crucial to use a base whose alkoxide component matches the ester's alcohol component (e.g., ethoxide for ethyl esters) to prevent transesterification, a side reaction where the ester groups are exchanged. wikipedia.org For less acidic substrates or when irreversible and complete deprotonation is required, stronger bases like lithium diisopropylamide (LDA) are employed. organicchemistrytutor.comlibretexts.org

Table 1: Representative pKa Values for Carbon Acids

| Compound | Approximate pKa | Reference |

|---|---|---|

| Diethyl propanedioate (in DMSO) | 13 | ucalgary.capressbooks.pub |

| Acetone (in DMSO) | 26.5 | organicchemistrytutor.com |

| Ethanol (in DMSO) | 29.8 | youtube.com |

Nucleophilic Addition and Substitution Pathways of the Enolate

The enolate derived from diethyl malonate is a soft nucleophile that readily participates in nucleophilic substitution reactions, most commonly with alkyl halides. pressbooks.pub This reaction proceeds via an SN2 mechanism, where the nucleophilic α-carbon of the enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. openstax.orglibretexts.org

This alkylation step is subject to the typical constraints of SN2 reactions. pressbooks.pub

Substrate: The reaction works best with methyl, primary, and some secondary alkyl halides. pressbooks.pubyoutube.com Tertiary halides are unsuitable as they lead to elimination reactions instead of substitution. libretexts.orglibretexts.org

Steric Hindrance: The rate of the SN2 reaction is sensitive to steric bulk on both the enolate and the alkyl halide. mdpi.comorganicchemistrytutor.com A bulky substituent on the enolate, such as the 2-methylphenoxy group, would sterically hinder the approach to the nucleophilic carbon, potentially slowing the reaction rate compared to the unsubstituted malonate enolate. The ortho-methyl group on the phenoxy ring particularly contributes to this steric crowding.

The enolate is an ambident nucleophile, meaning it has two potential nucleophilic sites: the α-carbon and the enolate oxygen. libretexts.org While O-alkylation is possible, C-alkylation is far more common, largely because the resulting C-C bond formation leads to a more thermodynamically stable product (a carbonyl compound) compared to the enol ether that would result from O-alkylation. libretexts.org

Michael Addition Reactions Involving Propanedioates as Nucleophiles

The enolate of diethyl malonate can also act as a nucleophile in Michael additions (conjugate additions). masterorganicchemistry.com In this reaction, the enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). masterorganicchemistry.com This 1,4-addition is a powerful method for forming carbon-carbon bonds and creates a 1,5-dicarbonyl compound.

The success of the Michael reaction depends on the use of a resonance-stabilized, "soft" nucleophile, for which the enolate of diethyl malonate is a prime example. The steric bulk of a substituted malonate, such as one bearing a 2-methylphenoxy group, would be a critical factor in the feasibility and rate of a Michael addition. Significant steric hindrance on the nucleophile could disfavor the reaction or require more forcing conditions.

Ester Transformations

The two ethyl ester groups in this compound are key functional handles that can be transformed through hydrolysis and subsequent decarboxylation.

Hydrolysis Mechanisms and Kinetic Studies under Varying Conditions (Acidic vs. Basic)

Ester hydrolysis is the conversion of an ester to a carboxylic acid and an alcohol. This can be achieved under either acidic or basic conditions, each with a distinct mechanism.

Acidic Hydrolysis: This is a reversible process. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. A tetrahedral intermediate is formed, and after a series of proton transfers, an alcohol is eliminated, regenerating the acid catalyst. organicchemistrytutor.com Because it is an equilibrium, the reaction is often driven to completion by using a large excess of water.

Kinetic studies on the hydrolysis of various esters show that the rate is influenced by both electronic and steric factors. Electron-withdrawing groups on the acyl portion of the ester generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic. nih.gov Conversely, bulky substituents near the reaction center can slow the reaction by sterically hindering the approach of the nucleophile (water or hydroxide). mdpi.com

In the case of this compound, the bulky 2-methylphenoxy group at the α-position would be expected to significantly slow the rate of hydrolysis compared to unsubstituted diethyl malonate due to steric hindrance. Studies on similarly substituted malonates, such as diethyl 2-(perfluorophenyl)malonate, have shown that they can be surprisingly resistant to hydrolysis under mild conditions. beilstein-journals.orgbeilstein-journals.org Vigorous conditions, such as high concentrations of alkali or strong acid at elevated temperatures, are often required. beilstein-journals.orgbeilstein-journals.org

Table 2: General Conditions for Ester Hydrolysis

| Condition | Reagents | Mechanism | Key Features | Reference |

|---|---|---|---|---|

| Basic | Aqueous NaOH or KOH, Heat | Nucleophilic Acyl Substitution | Irreversible, Second-order kinetics | organicchemistrytutor.comchempedia.info |

| Acidic | Aqueous H₂SO₄ or HCl, Heat | Nucleophilic Acyl Substitution | Reversible, Driven by excess water | organicchemistrytutor.com |

Decarboxylation Pathways and the Influence of Reaction Conditions

A key reaction of malonic acids (1,3-dicarboxylic acids), which are formed upon hydrolysis of malonic esters, is decarboxylation upon heating. ucalgary.cawikipedia.org This reaction is unique to carboxylic acids that have a second carbonyl group at the β-position. youtube.com

The mechanism proceeds through a cyclic, six-membered transition state. The carboxylic acid proton is transferred to the β-carbonyl oxygen, while a concerted shift of electrons results in the elimination of carbon dioxide and the formation of an enol intermediate. This enol then rapidly tautomerizes to the more stable final product, a substituted carboxylic acid. organicchemistrytutor.com

For many substituted malonic esters, the hydrolysis and decarboxylation steps are performed sequentially but can sometimes occur in a single pot. pearson.com Treatment of the ester with aqueous acid and heat often leads directly to the decarboxylated product. pressbooks.pub In fact, for some substituted malonic acids, such as 2-(perfluorophenyl)malonic acid, the intermediate dicarboxylic acid is thermally unstable and spontaneously decarboxylates under the hydrolysis conditions, making its isolation challenging. beilstein-journals.orgbeilstein-journals.org A similar instability might be anticipated for 2-(2-methylphenoxy)malonic acid.

The ease of decarboxylation can be influenced by the substituents. Aryl-substituted malonic acids are noted to be particularly prone to hydrodecarboxylation. nih.gov The reaction conditions, particularly temperature, are critical. While some malonic acids decarboxylate at moderate temperatures, others may require more forceful heating. nih.govorganic-chemistry.org

Transesterification Reactions and Their Control

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol, resulting in a different ester. libretexts.org For a malonic ester like this compound, this reaction can be catalyzed by either an acid or a base. nih.gov

Under acidic conditions, the reaction mechanism involves protonation of the carbonyl oxygen, which activates the ester for nucleophilic attack by the new alcohol. libretexts.orgnih.gov This is followed by a series of proton transfer steps and the elimination of the original alcohol (ethanol in this case) to yield the new ester. nih.gov

In basic conditions, typically using an alkoxide, the mechanism proceeds via a nucleophilic addition-elimination pathway. nih.gov The incoming alkoxide attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the original ethoxide group is eliminated, forming the new ester. nih.gov To prevent a mixture of products through scrambling, the base used should correspond to the alcohol being introduced (e.g., using sodium methoxide (B1231860) in methanol (B129727) to produce a dimethyl ester). orgsyn.org

Control of the transesterification reaction is crucial for synthetic applications. Since the process is typically reversible with an equilibrium constant close to one, Le Chatelier's principle is often employed to drive the reaction to completion. libretexts.org This is most commonly achieved by using a large excess of the desired alcohol, which also often serves as the solvent. libretexts.org

Interestingly, studies on the uncatalyzed transesterification of malonates have shown that the reaction can proceed through a cyclic enolate intermediate. masterorganicchemistry.com The presence of an enolic hydrogen is a requirement for this pathway, which is characterized by a first-order dependency on the malonate concentration and a large negative entropy of activation. masterorganicchemistry.com

Other Advanced Reaction Types and Reactivity Profiles

Radical Addition Reactions of 2-Substituted Propanedioates

Propanedioate derivatives substituted at the C-2 position can participate in radical addition reactions, a powerful method for forming carbon-carbon bonds. These reactions typically proceed via a radical chain mechanism involving initiation, propagation, and termination steps. nih.govlibretexts.org

A notable example involves the addition of 2-(phenylseleno)propanedioates to alkenes and alkynes. libretexts.orgresearchgate.net In this process, photolysis initiates the homolytic cleavage of the carbon-selenium bond, generating a malonate ester radical. This radical then adds to the unsaturated bond of an alkene or alkyne. libretexts.org The regiochemistry of the addition generally follows an anti-Markovnikov pattern, where the radical adds to the least substituted carbon of the double or triple bond, forming the more stable carbon radical intermediate. nih.govquora.com The reaction chain is propagated when this intermediate abstracts a phenylseleno group from another molecule of the 2-(phenylseleno)propanedioate, yielding the final product and regenerating the malonate ester radical. libretexts.org

This method has been successfully applied to a range of substrates, including monosubstituted, 1,1-disubstituted, and 1,2-disubstituted alkenes, as well as both terminal and internal alkynes, producing the addition products in good to excellent yields. libretexts.org However, certain substrates like vinyl arenes and conjugated dienes have proven to be unreactive under these conditions. libretexts.org

Asymmetric Hydrogenation of Alpha,Beta-Unsaturated Malonate Esters

The asymmetric hydrogenation of α,β-unsaturated malonate esters is a highly efficient method for synthesizing chiral malonates, which are valuable building blocks in organic synthesis. libretexts.orgcopernicus.org This transformation is often catalyzed by transition-metal complexes featuring chiral ligands. copernicus.org

Significant success has been achieved using chiral spiro iridium catalysts. libretexts.orgcopernicus.org Research has demonstrated that introducing an ester group at the α-position of an α,β-unsaturated carboxylic ester increases the polarity of the C=C double bond, making these alkylidene malonates excellent substrates for hydrogenation. copernicus.org Using a site-specifically tailored chiral spiro iridium catalyst, a variety of β-aryl alkylidene malonate esters have been hydrogenated to produce chiral saturated malonates with high yields and excellent enantioselectivities, reaching up to 99% enantiomeric excess (ee). libretexts.orgcopernicus.org The reaction also exhibits high turnover numbers (TON), in some cases up to 19,000, highlighting the catalyst's efficiency. libretexts.orgcopernicus.org

The nature of the β-alkyl group on the substrate can influence both the yield and the enantioselectivity of the reaction. libretexts.orgcopernicus.org For instance, substrates with smaller alkyl groups like methyl or ethyl tend to give higher enantioselectivities compared to those with larger groups like n-propyl. libretexts.orgcopernicus.org Chiral Ir N,P complexes have also been employed as effective catalysts for the enantioselective conjugate reduction of a broad spectrum of α,β-unsaturated carboxylic esters. acs.org

Table 1: Asymmetric Hydrogenation of β-Aryl Alkylidene Malonate Esters with a Chiral Iridium Catalyst

| Substrate (β-Alkyl Group) | Yield (%) | Enantiomeric Excess (ee, %) |

| Methyl | Good | 94 |

| Ethyl | Good | 92 |

| n-Propyl | Lower | 74 |

| Data sourced from studies on β-aryl alkylidene malonate esters. libretexts.orgcopernicus.org |

Dealkoxycarbonylation Processes of Malonate Esters

Dealkoxycarbonylation is a reaction that removes one of the ester groups from a malonate derivative, yielding a monoester. The most well-known method for this transformation is the Krapcho dealkoxycarbonylation. numberanalytics.comsigmaaldrich.com This procedure is valued for its mild conditions, which avoid harsh acidic or alkaline hydrolysis and are tolerant of many other functional groups. numberanalytics.com

The reaction is typically carried out by heating the malonate ester in a dipolar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), with a small amount of water and a salt. numberanalytics.combyjus.com Commonly used salts include sodium chloride (NaCl), lithium chloride (LiCl), and sodium cyanide (NaCN). numberanalytics.com The process can be thought of as a salt-promoted hydrolysis of one ester group followed by thermal decarboxylation of the resulting carboxylate intermediate. numberanalytics.com

The mechanism involves the nucleophilic attack of the anion (e.g., Cl⁻) at the α-carbon of one of the ester's alkyl groups (e.g., ethyl) in an SN2 fashion. This generates a carboxylate intermediate, which then undergoes decarboxylation upon heating to furnish the final mono-substituted ester product. The Krapcho reaction has been widely applied to a vast array of monosubstituted and disubstituted malonate esters. numberanalytics.combyjus.com In some cases, particularly with mono-substituted malonates, the reaction can proceed with just water in a dipolar aprotic solvent without the need for added salts. numberanalytics.com

Oxidation and Reduction Reactions of the Ester and Aromatic Moieties

The ester and aromatic functionalities within this compound and its derivatives exhibit distinct reactivity towards oxidation and reduction.

Reduction of Ester Moieties: The two ester groups of a malonate can be reduced to the corresponding primary alcohols, yielding a 1,3-diol. This transformation requires strong reducing agents. While sodium borohydride (B1222165) (NaBH₄) is generally not strong enough for this reduction, lithium aluminum hydride (LiAlH₄) is highly effective. masterorganicchemistry.comlibretexts.orgresearchgate.net The reaction with LiAlH₄ proceeds by nucleophilic attack of a hydride ion on the carbonyl carbon of each ester group, eventually forming the 1,3-diol after an aqueous workup. libretexts.org Alternative and milder reagent systems, such as borane (B79455) generated in situ from sodium borohydride and bromine, have also been developed to efficiently reduce malonate derivatives to 1,3-diols in high yields. libretexts.org It is important to note that for malonates with acidic α-hydrogens, the reduction can compete with deprotonation (metalation) by the hydride reagent. sigmaaldrich.com

Oxidation of the Aromatic Moiety: The aromatic ring of the 2-methylphenoxy group is generally stable towards oxidation. However, the alkyl substituent on the ring is susceptible to oxidation. libretexts.org The benzylic C-H bonds of the methyl group are weaker than typical sp³ C-H bonds, making them reactive towards strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). libretexts.orgacs.org Under these conditions, the methyl side-chain can be oxidized to a carboxylic acid group. libretexts.orgacs.org For the 2-methylphenoxy moiety, this would result in the formation of a 2-carboxyphenoxy derivative. This type of reaction is known as benzylic or side-chain oxidation. acs.org In other contexts, oxidation of phenolic compounds can lead to the formation of phenoxy radicals through one-electron oxidation. byjus.com

Advanced Spectroscopic Characterization and Structural Elucidation in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Determination

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation

In the ¹H NMR spectrum of Diethyl (2-methylphenoxy)propanedioate, distinct signals are expected for each unique proton environment. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment of the proton.

Aromatic Protons: The four protons on the 2-methylphenoxy group are expected to appear in the aromatic region, typically between δ 6.8 and 7.3 ppm. Due to their different positions relative to the methyl and ether linkages, they would likely present as a complex multiplet pattern.

Methine Proton: The single proton on the central carbon of the propanedioate chain (the α-carbon) is attached to an oxygen atom and two carbonyl groups. This electron-withdrawing environment would cause its signal to appear significantly downfield, likely in the range of δ 4.5-5.5 ppm, as a singlet.

Methylene (B1212753) Protons: The two equivalent ethyl groups will each have a methylene group (-CH₂-) adjacent to an oxygen atom. These protons would be expected to resonate as a quartet around δ 4.2-4.3 ppm, due to coupling with the neighboring methyl protons.

Methyl Protons (Ethyl Groups): The methyl protons (-CH₃) of the two ethyl groups are in a similar chemical environment and would likely appear as a triplet around δ 1.2-1.4 ppm, resulting from coupling to the adjacent methylene protons.

Methyl Proton (Aromatic Ring): The methyl group attached to the phenoxy ring is in a distinct environment and would produce a singlet signal, typically in the region of δ 2.2-2.4 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.8 - 7.3 | Multiplet |

| -CH(O)- | 4.5 - 5.5 | Singlet |

| -OCH₂CH₃ | 4.2 - 4.3 | Quartet |

| -OCH₂CH₃ | 1.2 - 1.4 | Triplet |

| Ar-CH₃ | 2.2 - 2.4 | Singlet |

Carbon (¹³C) NMR Spectral Analysis and DEPT Techniques

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) techniques are used to differentiate between methyl (-CH₃), methylene (-CH₂), and methine (-CH) carbons.

Carbonyl Carbons: The two ester carbonyl carbons (C=O) are expected to be the most downfield signals, typically in the range of δ 165-175 ppm.

Aromatic Carbons: The carbons of the phenoxy ring will appear in the aromatic region (δ 110-160 ppm). The carbon bearing the ether linkage (C-O) and the carbon bearing the methyl group will have distinct chemical shifts from the other aromatic carbons.

Methine Carbon: The central α-carbon is attached to an oxygen and two carbonyl groups, leading to a downfield shift, likely in the range of δ 70-80 ppm. A DEPT-135 experiment would show this as a positive signal.

Methylene Carbons: The methylene carbons of the ethyl groups (-OCH₂-) are expected to resonate around δ 60-65 ppm. These would appear as negative signals in a DEPT-135 spectrum.

Methyl Carbons: The methyl carbons of the ethyl groups (-CH₃) would be found further upfield, typically around δ 14-16 ppm. The methyl carbon on the aromatic ring would appear at a slightly higher chemical shift, around δ 15-20 ppm. Both would be positive signals in a DEPT-135 experiment.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are invaluable for establishing the complete connectivity and spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between the methylene and methyl protons of the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons (¹H-¹³C). This would definitively link the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular structure. For instance, correlations would be expected between the methine proton and the carbonyl carbons, as well as between the aromatic protons and the carbons of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule. For example, a NOESY spectrum could show correlations between the methine proton and the protons of the ethyl groups, providing insight into the molecule's preferred conformation.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be expected to show characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band in the region of 1735-1750 cm⁻¹ is characteristic of the ester carbonyl groups.

C-O Stretch: The C-O stretching vibrations of the ester and ether linkages would likely appear as strong bands in the fingerprint region, between 1000 and 1300 cm⁻¹.

Aromatic C=C Stretch: The stretching of the carbon-carbon double bonds in the aromatic ring would give rise to one or more moderate to sharp bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretch: The C-H stretching vibrations of the aromatic ring would be observed as a group of weak to moderate bands just above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl and methylene groups would appear as strong bands in the region of 2850-3000 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Ester C=O | Stretch | 1735 - 1750 | Strong |

| Ester/Ether C-O | Stretch | 1000 - 1300 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Moderate |

| Aromatic C-H | Stretch | > 3000 | Weak to Moderate |

| Aliphatic C-H | Stretch | 2850 - 3000 | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for polar molecules like esters. In the positive ion mode, the ESI-MS spectrum of this compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are also commonly observed. The exact mass of the molecular ion can be used to confirm the elemental composition of the compound.

Fragmentation in the mass spectrometer can provide further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and cleavage of the ester group. For this compound, characteristic fragments might include the loss of an ethoxy radical (-OCH₂CH₃) or the loss of the entire ethyl formate (B1220265) moiety.

Matrix-Assisted Laser Desorption/Ionization (MALDI)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique utilized for the analysis of various molecules. youtube.com This method allows for the determination of the mass-to-charge ratio (m/z) of an analyte with high precision and sensitivity, causing minimal fragmentation. youtube.com In the context of this compound, MALDI-TOF MS would serve as a powerful tool for confirming its molecular weight and assessing the purity of a sample.

The process involves co-crystallizing the analyte, this compound, with a matrix material on a sample plate. youtube.com The matrix, a substance that strongly absorbs laser light at a specific wavelength, prevents the direct destruction of the analyte molecule. youtube.com When a pulsed laser irradiates the sample, the matrix absorbs the energy and transfers it to the analyte, causing both to desorb and ionize. youtube.com The resulting ions, typically protonated ([M+H]⁺) or cationized ([M+Na]⁺, [M+K]⁺) species, are then accelerated into a time-of-flight analyzer, where their m/z is determined based on the time it takes them to reach the detector.

For this compound (C₁₄H₁₈O₅), the expected m/z values for common adducts can be precisely calculated. These calculations are crucial for interpreting the resulting mass spectrum and confirming the compound's identity.

Table 1: Calculated m/z Values for this compound Ions in MALDI-TOF MS

| Ion Species | Description | Calculated Mass-to-Charge Ratio (m/z) |

| [M] | Molecular Mass | 266.1154 |

| [M+H]⁺ | Protonated Molecule | 267.1227 |

| [M+Na]⁺ | Sodiated Adduct | 289.1046 |

| [M+K]⁺ | Potassiated Adduct | 305.0786 |

| Note: Calculations are based on the monoisotopic mass of the most common isotopes of each element. |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and conformation. While specific crystallographic data for this compound is not publicly available, the analysis of structurally similar malonate esters demonstrates the power of this technique.

For instance, the crystal structure of a related compound, diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate, has been determined, offering insight into the type of data obtained. researchgate.net The analysis reveals key parameters such as the crystal system, space group, and the dimensions of the unit cell—the fundamental repeating unit of the crystal lattice. researchgate.net Such data allows for the calculation of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's solid-state conformation. researchgate.net This information is invaluable for understanding steric interactions and intermolecular forces, such as hydrogen bonds, that dictate the packing of molecules in the crystal. researchgate.net

Table 2: Illustrative Crystal Data for a Substituted Diethyl Malonate Derivative

| Parameter | Value |

| Compound | Diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate |

| Chemical Formula | C₂₄H₂₅NO₉ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a (Å) | 11.0111 (7) |

| b (Å) | 13.1762 (8) |

| c (Å) | 15.8196 (9) |

| β (°) | 93.802 (2) |

| Volume (ų) | 2288.0 (2) |

| Source: Crystal structure data for a related malonate compound illustrates the typical parameters determined by X-ray crystallography. researchgate.net |

Chiroptical Spectroscopy for Enantiomeric Excess (ee) Determination in Asymmetric Synthesis of Chiral Derivatives

This compound is an achiral molecule because its central carbon atom is bonded to two identical ethyl ester groups. However, chiral derivatives can be synthesized through reactions such as asymmetric hydrolysis, where one of the two ester groups is selectively converted into a carboxylic acid. This transformation creates a chiral center, resulting in a mixture of two enantiomers.

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral substance with left- and right-circularly polarized light. These methods are essential for determining the enantiomeric excess (ee) of a chiral sample, which quantifies the purity of one enantiomer over the other. slideshare.net A racemic mixture (1:1 ratio of enantiomers) has an ee of 0%, while a pure enantiomer has an ee of 100%. slideshare.net

Techniques such as polarimetry measure the optical rotation of a sample. The observed specific rotation ([α]obs) is directly proportional to the enantiomeric excess. By comparing the observed rotation to the specific rotation of the pure enantiomer ([α]max), the ee can be calculated using the formula:

ee (%) = ([α]obs / [α]max) × 100

Research into the asymmetric hydrolysis of related benzyl-substituted malonic acid diethyl esters has shown the utility of these methods. usm.edu Although some methods yield low enantiomeric excess, the ability to accurately measure this value is critical for developing more efficient asymmetric syntheses. usm.edu

Table 3: Relationship Between Enantiomeric Composition, Specific Rotation, and Enantiomeric Excess (ee)

| % R-Enantiomer | % S-Enantiomer | Observed Specific Rotation ([α]obs) | Enantiomeric Excess (ee) |

| 50% | 50% | 0° | 0% (Racemic) |

| 70% | 30% | +40° | 40% ee (in favor of R) |

| 90% | 10% | +80° | 80% ee (in favor of R) |

| 100% | 0% | +100° | 100% ee (Enantiopure) |

| 30% | 70% | -40° | 40% ee (in favor of S) |

| 0% | 100% | -100° | 100% ee (Enantiopure) |

| Hypothetical values where the pure R-enantiomer has a specific rotation [α]max of +100°. |

Computational Chemistry and Theoretical Investigations of Diethyl 2 2 Methylphenoxy Propanedioate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to exploring the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can model molecular behavior, offering insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry for geometry optimization and stability analysis. nih.gov A theoretical DFT study on Diethyl (2-methylphenoxy)propanedioate would involve optimizing the molecule's geometry to find its most stable three-dimensional conformation (i.e., the structure at the lowest point on the potential energy surface).

This optimization is typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. nih.gov The calculation yields key geometric parameters, including bond lengths, bond angles, and dihedral angles. The stability of the molecule is confirmed when the calculation results in a structure with no imaginary frequencies, indicating it is a true energy minimum. nih.gov The cohesive energies, which can be calculated, indicate the stability of the structure, with more negative values suggesting higher stability. nih.gov

Illustrative Optimized Geometrical Parameters for a Propanedioate Structure The following table provides representative data for key structural parameters one would expect to calculate for a molecule like this compound using DFT. These are typical values and not specific experimental results for this compound.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths | C=O (ester) | ~1.21 Å |

| C-O (ester) | ~1.34 Å | |

| C-C (malonate) | ~1.52 Å | |

| C-O (phenoxy ether) | ~1.37 Å | |

| C-C (aromatic) | ~1.40 Å | |

| Bond Angles | O=C-O (ester) | ~124° |

| C-O-C (ether) | ~118° | |

| C-CH-C (malonate) | ~110° |

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. youtube.comdergipark.org.tr It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. dergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and stability. dergipark.org.tr A small energy gap suggests that the molecule is more polarizable and can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. dergipark.org.tryoutube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-methylphenoxy group, which can act as an electron donor. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing diethyl propanedioate portion of the molecule.

Illustrative FMO Parameters for Reactivity Analysis This table demonstrates the type of data generated from a HOMO-LUMO analysis. The values are hypothetical for illustrating the concept.

| Parameter | Symbol | Illustrative Value (eV) | Implication |

| Highest Occupied Molecular Orbital Energy | E(HOMO) | -6.65 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | -1.55 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 5.10 | Chemical reactivity & stability |

| Ionization Potential (I ≈ -E(HOMO)) | I | 6.65 | Energy to remove an electron |

| Electron Affinity (A ≈ -E(LUMO)) | A | 1.55 | Energy released upon gaining an electron |

| Chemical Hardness (η = (I-A)/2) | η | 2.55 | Resistance to charge transfer |

Electrostatic Potential Surface (EPS) Analysis for Molecular Interactions

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in electrophilic and nucleophilic reactions. The EPS map illustrates the charge distribution across the molecule's surface.

Different colors on the map represent different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, an EPS analysis would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the two ester carbonyl groups and the phenoxy ether linkage. These are the primary sites for interaction with electrophiles or for forming hydrogen bonds.

Positive Potential (Blue): Located around the hydrogen atoms of the ethyl and methyl groups, which are less shielded.

Neutral Regions (Green): Generally found over the carbon framework of the aromatic ring and alkyl chains.

This analysis helps in understanding non-covalent interactions, solvent effects, and the initial steps of a chemical reaction.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the intricate details of chemical reactions, providing a step-by-step view of how reactants are converted into products.

A plausible synthetic route to this compound is the Williamson ether synthesis, involving the reaction of sodium 2-methylphenoxide with a halo-substituted malonate, such as diethyl bromomalonate. Computational modeling can be used to investigate the mechanism of this S(_N)2 reaction.

Thermodynamic analysis using computational methods can predict the feasibility and spontaneity of a chemical reaction. mdpi.com Key thermodynamic quantities, such as the standard enthalpy of formation (ΔH(_f)), Gibbs free energy of formation (ΔG(_f)), and entropy (S), can be calculated for reactants and products. nih.gov

By comparing the Gibbs free energy of the products and reactants (ΔG(_rxn)), one can determine if a reaction is spontaneous (exergonic, ΔG(_rxn) < 0) or non-spontaneous (endergonic, ΔG(_rxn) > 0) under standard conditions. nih.gov Furthermore, these calculations allow for the comparison of the relative stabilities of different structural isomers or alternative products. For instance, in the synthesis of propanedioate derivatives, computational thermodynamics can be used to determine whether the formation of this compound is more or less favorable than the formation of its isomers, such as Diethyl (3-methylphenoxy)propanedioate or Diethyl (4-methylphenoxy)propanedioate, under identical conditions. The compound with the most negative heat of formation is generally the most thermodynamically stable.

Spectroscopic Property Prediction and Experimental Validation

No studies presenting computationally predicted spectroscopic data (such as ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) for this compound were identified. Consequently, there is no corresponding experimental data available in the public domain to validate any such predictions. While computational methods for spectroscopic prediction are well-established, they have not been applied to this particular molecule in any published research.

Conformational Analysis and Molecular Dynamics Simulations

There is no evidence of conformational analysis or molecular dynamics simulations having been performed for this compound. Such studies are crucial for understanding the three-dimensional structure, flexibility, and interaction of a molecule with its environment, but this level of investigation has not been documented for this compound.

Quantitative Structure-Activity Relationship (QSAR) Parameter Generation

No literature was found on the generation of QSAR parameters for this compound or its derivatives. QSAR studies are vital in the design of new molecules with specific biological activities, but it appears this compound has not been a subject of such research efforts.

Advanced Synthetic Applications of Diethyl 2 2 Methylphenoxy Propanedioate As a Building Block

Role in the Synthesis of Complex Organic Molecules and Scaffolds

The utility of diethyl malonate and its derivatives, such as Diethyl 2-(2-methylphenoxy)propanedioate, is well-established in the field of organic synthesis. wikipedia.orgyoutube.com These compounds serve as fundamental synthons for creating more intricate molecular frameworks. The presence of the 2-methylphenoxy group introduces specific steric and electronic properties that can influence reaction pathways and final product structures.

The core reactivity of this malonic ester lies in the acidity of the α-methylene proton, which is positioned between two electron-withdrawing carbonyl groups. wikipedia.org This allows for easy deprotonation by a suitable base to form a stabilized carbanion, or enolate. This nucleophilic intermediate can then react with a wide range of electrophiles, such as alkyl halides or acyl compounds, in reactions like the malonic ester synthesis, to introduce new substituents. youtube.comalfa-chemistry.com This process is foundational for elongating carbon chains and assembling complex acyclic and cyclic systems. Furthermore, the resulting substituted malonic esters can often undergo subsequent hydrolysis and decarboxylation to yield carboxylic acids or ketones, adding to the synthetic versatility. youtube.com

Precursor in Heterocyclic Compound Synthesis

The 1,3-dicarbonyl structure inherent to Diethyl 2-(2-methylphenoxy)propanedioate makes it an ideal precursor for cyclocondensation reactions to form a variety of heterocyclic rings, which are core structures in many biologically active molecules. nih.gov

The construction of the pyrimidine (B1678525) ring, a key component of nucleic acids and numerous pharmaceuticals, frequently involves the condensation of a 1,3-dicarbonyl compound with an N-C-N fragment like urea, thiourea, or guanidine. bu.edu.egresearchgate.net A structurally related compound, diethyl 2-(2-methoxyphenoxy)malonate, serves as a critical intermediate in the synthesis of the endothelin receptor antagonist Bosentan. google.comgoogle.com In this synthesis, the phenoxy malonate derivative is condensed with pyrimidine-2-carboxamidine in the presence of a base like sodium methoxide (B1231860) to form a dihydroxypyrimidine intermediate, specifically 4,6-dihydroxy-5-(2-methoxy phenoxy) [2,2′]bipyrimidine. google.com This intermediate is then further elaborated to yield the final active pharmaceutical ingredient. This documented pathway highlights the crucial role of phenoxy-substituted malonates in building the complex heterocyclic core of important medicinal compounds.

Table 1: Synthesis of Pyrimidine Derivatives

| Precursor | Reagent | Product Class | Application Example |

| Diethyl 2-(2-methoxyphenoxy)malonate | Pyrimidine-2-carboxamidine | Substituted Dihydroxypyrimidine | Intermediate for Bosentan Synthesis google.comgoogle.com |

| Diethyl Malonate | Urea / Thiourea | Barbiturates / Thiobarbiturates | General synthesis of pyrimidine rings bu.edu.egresearchgate.net |

Chromenes and their derivatives, such as coumarins, are a class of oxygen-containing heterocycles with significant biological activities. The synthesis of these scaffolds can be achieved through various methods, including reactions involving phenols and 1,3-dicarbonyl compounds. nih.gov For instance, the Pechmann condensation is a classic method for synthesizing coumarins from a phenol (B47542) and a β-ketoester.

While direct synthesis of chromenes using Diethyl 2-(2-methylphenoxy)propanedioate is not extensively documented, related reactions provide a strong basis for its potential application. The synthesis of 4-hydroxycoumarins can be achieved by the reaction of phenols with substituted diethyl malonates at elevated temperatures. nih.gov Given that Diethyl 2-(2-methylphenoxy)propanedioate already contains a phenoxy group, intramolecular cyclization pathways could potentially be explored to form a chromene ring system, although this would require activation and specific reaction conditions. More commonly, a substituted phenol would react with a malonate derivative in a cyclocondensation reaction to build the chromene core. msu.edursc.org

The imidazo[1,2-a]pyridine (B132010) scaffold is a privileged structure in medicinal chemistry, found in numerous therapeutic agents. organic-chemistry.orgnih.gov The most common synthetic routes to this heterocycle involve the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound (the Chichibabin reaction) or multicomponent reactions involving an aminopyridine, an aldehyde, and an isocyanide (the Groebke-Blackburn-Bienaymé reaction). organic-chemistry.org

The direct application of Diethyl 2-(2-methylphenoxy)propanedioate in the mainstream synthesis of imidazo[1,2-a]pyridines is not well-established in the reviewed literature. organic-chemistry.orgnih.govprepchem.com These syntheses typically rely on reactants that can provide a two-carbon unit with specific leaving groups or functionalities that are not present in the subject malonate. However, the condensation of 2-aminopyridines with diethyl malonate itself can lead to pyrido[1,2-a]pyrimidine (B8458354) derivatives, which are a different class of heterocycles. dergipark.org.tr

Tetrahydro-β-carbolines (THβCs) are tricyclic indole (B1671886) alkaloids that are widespread in nature and often exhibit potent biological activity. astu.edu.et The premier method for their synthesis is the Pictet-Spengler reaction. researchgate.net This reaction involves the acid-catalyzed condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or a ketone, followed by ring closure. researchgate.netmdpi.com

The chemical structure of Diethyl 2-(2-methylphenoxy)propanedioate does not lend itself to direct participation as a primary substrate in the classical Pictet-Spengler reaction. However, alternative strategies for forming the THβC skeleton exist. rsc.org One approach describes using diethyl acetamidomalonate as a glycine (B1666218) equivalent to construct a 3-substituted tetrahydro-β-carboline derivative, demonstrating that malonate derivatives can be used in non-traditional routes to access this scaffold. nih.gov A direct role for Diethyl 2-(2-methylphenoxy)propanedioate in this specific synthesis remains undocumented in the surveyed scientific literature.

Intermediates in the Development of Active Pharmaceutical Ingredient (API) Precursors

Malonic esters are foundational intermediates in the pharmaceutical industry, used to synthesize a wide array of APIs, including barbiturates, vasodilators like naftidrofuryl, and anti-inflammatory drugs like phenylbutazone. wikipedia.org The specific substitution pattern of Diethyl 2-(2-methylphenoxy)propanedioate makes it a tailored precursor for targeted API synthesis.

Table 2: Application of Malonate Derivatives as API Precursors

| Malonate Derivative | API | Therapeutic Class | Reference |

| Diethyl 2-(2-methoxyphenoxy)malonate | Bosentan | Endothelin Receptor Antagonist | google.com, google.com |

| Diethyl Malonate | Naftidrofuryl | Vasodilator | wikipedia.org |

| Diethyl Malonate | Phenylbutazone | Non-Steroidal Anti-inflammatory Drug | wikipedia.org |

| Diethyl Malonate | Barbiturates | Sedative-Hypnotics | wikipedia.org |

Applications in Agrochemical Synthesis

Aryloxyphenoxypropionates are a well-established class of herbicides that primarily target the enzyme acetyl-CoA carboxylase (ACCase) in grasses, leading to the inhibition of fatty acid synthesis and ultimately, plant death. Research into the synthesis of new APP herbicides has involved the reaction of substituted phenoxypropionic acids with various heterocyclic compounds. Although Diethyl (2-methylphenoxy)propanedioate itself is a malonate rather than a propionate, its structural similarity suggests it could be chemically modified to yield active herbicidal agents.

The core structure of malonate esters is a versatile scaffold in organic synthesis. For instance, derivatives of diethyl malonate have been investigated for their fungicidal properties. Studies have shown that certain diethyl 2-((aryl(alkyl)amino)methylene)malonates exhibit inhibitory effects on the mycelial growth of pathogenic fungi like Fusarium oxysporum. researchgate.netmdpi.com These findings highlight the potential for developing novel fungicides based on the malonate framework. The following table summarizes the antifungal activity of some diethyl 2-((arylamino)methylene)malonates.

Table 1: Antifungal Activity of Select Diethyl 2-((arylamino)methylene)malonates against Fusarium oxysporum

| Compound | Structure | IC50 (µM) | Effect |

|---|---|---|---|

| DAMM 1 | Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate | >35 | Fungistatic |

| DAMM 2 | Diethyl 2-(((2-nitrophenyl)amino)methylene)malonate | 0.013 | Fungicide |

| DAMM 5 | Diethyl 2-((phenylamino)methylene)malonate | 0.027 | Fungicide |

Data sourced from studies on related malonate derivatives, as direct data for this compound is unavailable. researchgate.netmdpi.com

Furthermore, the reactivity of the malonate core allows for its use as a precursor in the synthesis of various insecticides. While specific studies on insecticides derived from this compound are absent, the general synthetic utility of malonates in creating complex molecules with biological activity is well-documented in medicinal and agricultural chemistry.

Utility in Polymer and Advanced Material Science Applications

Currently, there is a lack of specific research on the direct application of this compound as a monomer or building block in polymer and advanced material science. However, the fundamental structure of this compound, a substituted diethyl malonate, suggests potential avenues for its incorporation into polymeric structures, particularly polyesters.

The synthesis of polyesters often involves the polycondensation of diols with dicarboxylic acids or their ester derivatives. While this compound is not a difunctional monomer in its native state, it could potentially be modified to introduce reactive groups suitable for polymerization. For example, the aromatic ring could be functionalized with hydroxyl or carboxyl groups, transforming it into a monomer for step-growth polymerization.

Research into novel polyesters has explored the use of various functionalized monomers to impart specific properties to the resulting polymers. For instance, studies have been conducted on the synthesis of unsaturated polyesters from diethylketone-based monomers, leading to materials with high thermal stability. africaresearchconnects.comresearchgate.net These polyesters, with molecular weights in the range of 6150–7400 g/mol , have demonstrated solubility in aprotic solvents and potential for enhanced electrical conductivity upon doping. africaresearchconnects.comresearchgate.net

Table 2: Properties of Unsaturated Polyesters Derived from Diethylketone Moieties

| Polymer | Inherent Viscosity (dL/g) | Mn ( g/mol ) | 10% Weight Loss Temp. (°C) |

|---|---|---|---|

| Polyester A | 0.55 - 0.80 | 6150 - 7400 | 225 - 330 |

This table presents data for polyesters derived from related ketone-containing monomers, as direct data for polymers from this compound is not available. africaresearchconnects.comresearchgate.net

Moreover, the field of bio-based polyesters is rapidly expanding, with research focusing on the use of monomers derived from renewable resources. nsf.govresearchgate.net The synthesis of polyesters from bio-derived diols and diacids has yielded polymers with a wide range of molecular weights and thermal properties. nsf.gov The incorporation of aromatic moieties, such as the 2-methylphenoxy group in this compound, can influence the rigidity and thermal stability of the polymer backbone. uva.nl

The anionic polymerization of monomers containing malonate groups, such as diethyl methylidene malonate, has also been investigated. rsc.org This research demonstrates the capability of the malonate functional group to participate in chain-growth polymerization, producing polymers that can be grafted onto surfaces to modify their properties. rsc.org While this research does not directly involve this compound, it illustrates the potential reactivity of the malonate moiety in forming polymers.

Green Chemistry Principles and Sustainable Synthesis of Diethyl 2 2 Methylphenoxy Propanedioate

Atom Economy and Process Mass Intensity (PMI) Assessments of Synthetic Routes

A quantitative evaluation of a chemical process's environmental performance is crucial for identifying areas for improvement. Atom Economy (AE) and Process Mass Intensity (PMI) are foundational metrics used to gauge the efficiency and waste generation of a synthetic route. acs.orgresearchgate.netwikipedia.org

Atom Economy (AE) offers a theoretical measure of how efficiently reactant atoms are converted into the desired product. scranton.edu It is calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, assuming a 100% yield. nih.govlibretexts.org Addition reactions can achieve a perfect AE of 100%, as all atoms are incorporated into the final product. scranton.edu However, substitution reactions like the Williamson ether synthesis inherently produce byproducts, in this case, a salt, which lowers the theoretical maximum efficiency.

Theoretical Atom Economy Calculation for Diethyl (2-methylphenoxy)propanedioate Synthesis This interactive table calculates the theoretical atom economy based on the reactants in the Williamson ether synthesis.

| Component | Formula | Molecular Weight ( g/mol ) | Role |

| 2-Methylphenol | C₇H₈O | 108.14 | Reactant |

| Diethyl bromomalonate | C₇H₁₁BrO₄ | 239.06 | Reactant |

| Total Reactant Mass | 347.20 | ||

| This compound | C₁₄H₁₈O₅ | 266.29 | Desired Product |

| Atom Economy (%) | 76.69% | Calculated as: (MW of Product / Σ MW of Reactants) x 100 |

Process Mass Intensity (PMI) provides a more practical and comprehensive measure of a process's efficiency by considering all mass inputs, including reactants, solvents, catalysts, and workup materials, relative to the mass of the final product. nih.govacsgcipr.org The goal is to achieve the lowest possible PMI, ideally approaching 1. In industrial synthesis, solvents used during the reaction and subsequent purification steps often constitute the largest portion of mass input and, consequently, waste. researchgate.netacsgcipr.org For the synthesis of this compound, every component—from the solvent choice to the amount of water used in extraction—contributes to the final PMI value.

Investigation of Sustainable Solvent Systems (e.g., Aqueous Media, Deep Eutectic Mixtures, Ionic Liquids)

Solvent selection has a significant impact on the environmental footprint of a chemical process. Green chemistry advocates for replacing hazardous volatile organic compounds (VOCs) with safer and more sustainable alternatives. sigmaaldrich.comyoutube.com For the O-alkylation to produce this compound, several greener solvent classes are viable.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity and abundance. youtube.com While the organic reactants in the Williamson synthesis may have poor water solubility, this can often be addressed through techniques like phase-transfer catalysis, which facilitates reactions in biphasic systems. researchgate.net

Deep Eutectic Solvents (DES): These are mixtures of compounds that, when combined, have a significantly lower melting point than their individual components. DES are often biodegradable, have low volatility, and can be derived from renewable feedstocks, making them an attractive alternative to traditional polar aprotic solvents.

Ionic Liquids (ILs): Ionic liquids are salts that are liquid at or near room temperature. Their key green feature is their extremely low vapor pressure, which eliminates emissions of VOCs. hakon-art.com They can be designed to have specific solvating properties and, in some cases, can be recycled, although this can be an energy-intensive step.

Comparison of General Solvent Properties This table allows for a comparison of the characteristics of different solvent systems from a green chemistry perspective.

| Feature | Water | Deep Eutectic Solvents (DES) | Ionic Liquids (ILs) | Traditional VOCs (e.g., DMF, Acetonitrile) |

| Source | Abundant | Often Renewable | Synthetic | Petrochemical |

| Volatility | Low | Negligible | Negligible | High |

| Toxicity | None | Generally Low | Variable | Often High |

| Recyclability | High | Possible | Possible, can be complex | Possible, energy-intensive |

| Cost | Very Low | Low to Moderate | High | Moderate |

| Suitability for O-Alkylation | Limited by solubility; PTC may be required | Potentially high, tunable | Potentially high, tunable | High |

Development of Catalytic Methodologies for Enhanced Efficiency and Selectivity

Catalysis is a fundamental principle of green chemistry, offering pathways to increase reaction efficiency, reduce energy consumption, and minimize waste. For the Williamson ether synthesis, Phase-Transfer Catalysis (PTC) is a well-established and highly effective technique. wikipedia.orgacs.org It is particularly suited for reactions involving reactants in immiscible phases, such as an aqueous solution of a phenoxide salt and an organic solution of an alkyl halide. acs.org

A phase-transfer catalyst, such as a quaternary ammonium salt, transports the nucleophilic anion (the 2-methylphenoxide) from the aqueous phase into the organic phase, allowing it to react with the diethyl bromomalonate. semanticscholar.org This catalytic approach offers several green advantages:

It enables the use of water as a solvent, avoiding hazardous and costly anhydrous organic solvents. acs.orgacs.org

It allows the use of safer and less expensive inorganic bases, such as potassium carbonate. jk-sci.com

The enhanced reactivity often permits the use of milder conditions, such as lower temperatures, which saves energy.

It can improve reaction rates and selectivity, leading to higher yields and purer products, thus simplifying the purification process.

Implementation of Microwave-Assisted and Flow Chemistry Approaches for Process Intensification

Process intensification aims to develop smaller, safer, and more efficient manufacturing processes. Microwave-assisted synthesis and continuous flow chemistry are key enabling technologies in this field. nih.gov

Microwave-Assisted Synthesis utilizes microwave energy to heat reactions rapidly and uniformly, a process known as dielectric heating. sacredheart.edu This method can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. researchgate.netwikipedia.org For the synthesis of this compound, this could lead to higher throughput, improved yields by minimizing byproduct formation, and increased energy efficiency compared to conventional heating methods. acs.org

Flow Chemistry involves performing chemical reactions by continuously pumping reactants through a network of tubes or microreactors. mt.com This paradigm shift from traditional batch processing offers significant advantages:

Superior Safety: The small internal volume of a flow reactor minimizes the amount of hazardous material present at any one time. mt.com

Enhanced Control: The high surface-area-to-volume ratio allows for extremely precise control over reaction temperature and mixing, leading to more consistent product quality and higher yields. helgroup.com

Scalability and Automation: Scaling up production is achieved by running the system for longer periods or by numbering up (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.

Process Integration: Multiple synthesis and purification steps can be linked together in a continuous sequence, reducing manual handling and waste generation. nih.gov

Combining these technologies, for instance by integrating a microwave unit into a flow chemistry setup, can further intensify the synthesis of this compound, paving the way for a highly efficient, safe, and sustainable manufacturing process. nih.gov

Analytical Methodologies for Research and Development of Propanedioate Esters

Chromatographic Techniques for Separation, Isolation, and Purity Assessment

Chromatography is a cornerstone of synthetic chemistry, enabling the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. For propanedioate esters, various chromatographic techniques are indispensable.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of a chemical reaction. researchgate.net It allows chemists to quickly ascertain the consumption of starting materials and the formation of the product. In the synthesis of diethyl (2-methylphenoxy)propanedioate, TLC would be used to separate the non-polar starting materials from the more polar product on a silica (B1680970) gel plate.